molecular formula C12H15Cl B3056843 5-(4-Chlorophenyl)-2-methyl-1-pentene CAS No. 74672-11-0

5-(4-Chlorophenyl)-2-methyl-1-pentene

Cat. No. B3056843
CAS RN: 74672-11-0
M. Wt: 194.7 g/mol
InChI Key: MPMAPCMBDJRKHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Again, without specific data on “5-(4-Chlorophenyl)-2-methyl-1-pentene”, I can only provide general information. Compounds with similar groups often have complex structures. For instance, a related compound was found to have a monoclinic structure with a specific space group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents involved. In general, the double bond in the pentene group could be involved in addition reactions, and the chlorophenyl group might undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds often have properties like being solids at room temperature, having specific melting and boiling points, and exhibiting certain solubilities .

Scientific Research Applications

Polymer Structure and Properties

  • Structure of Poly(4-methyl-1-pentene): A study on poly(4-methyl-1-pentene) using nuclear magnetic resonance spectroscopy revealed various structural units, offering insights into the polymer's structure (Mizuno & Kawachi, 1992).
  • Copolymerization Microstructure: Research on ethene/4-methyl-1-pentene copolymers has shown a unique microstructure due to highly isospecific catalytic sites, impacting copolymerization processes (Losio et al., 2008).
  • Copolymer Microstructural Characterization: Ethene/4-methyl-1-pentene copolymers were characterized by nuclear magnetic resonance (NMR) spectroscopy, providing detailed information on copolymer microstructure (Losio et al., 2009).

Porous Structures and Applications

  • Porous Structures in Polymers: The preparation of porous structures using poly(4-methyl-1-pentene) through a thermally induced phase-separation method was explored, relevant for materials science applications (Zhang et al., 2009).

Dielectric Materials and Energy Storage

  • Poly-4-methyl-1-pentene as a Dielectric Material: A patent landscape analysis highlighted the use of poly-4-methyl-1-pentene in energy storage applications, especially as a dielectric material for capacitors (Ghule et al., 2021).

Photochemical and Electrochemical Properties

  • Photochromic and Fluorescent Switching: The study of diarylethenes bearing chlorine atoms, including compounds similar to 5-(4-Chlorophenyl)-2-methyl-1-pentene, indicated significant effects of chlorine atoms on optoelectronic properties, relevant for photochromic behavior and fluorescent switching (Fan et al., 2008).

Catalysis and Chemical Reactions

  • Platinum-Catalyzed Hydroalkoxylation: A study on the hydroalkoxylation of γ- and δ-hydroxy olefins to form cyclic ethers highlighted the role of platinum catalysis in such reactions, which could be relevant for the synthesis or transformation of compounds like this compound (Qian et al., 2004).

Additional Insights

  • Polymerization and Isomerization Catalysis: Research on the polymerization and isomerization of olefins on carbon blacks provided insights into the catalysis processes that might be applicable to compounds like this compound (Given & Hill, 1968).

Mechanism of Action

The mechanism of action would depend on the use of the compound. For instance, some chlorophenyl compounds are used as pesticides and work by disrupting the production of adenosine triphosphate (ATP) in pests .

Safety and Hazards

Safety and hazards would depend on the exact compound and its concentration. Some chlorophenyl compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

The future directions for research on “5-(4-Chlorophenyl)-2-methyl-1-pentene” would depend on its properties and potential applications. Similar compounds have been studied for their antiviral activity, suggesting potential future directions in pharmaceutical research .

properties

IUPAC Name

1-chloro-4-(4-methylpent-4-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAPCMBDJRKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343030
Record name 1-Chloro-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74672-11-0
Record name 1-Chloro-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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